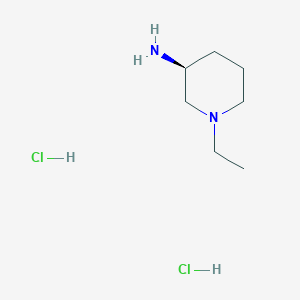

(3S)-1-ethylpiperidin-3-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-1-ethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALZJTCVUWJOAE-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@@H](C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137099-14-8 | |

| Record name | (3S)-1-ethylpiperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-ethylpiperidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production of piperidine derivatives, including (3S)-1-ethylpiperidin-3-amine dihydrochloride, often involves multi-step synthesis processes that are optimized for large-scale production. These processes may include hydrogenation, cyclization, and other catalytic reactions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-ethylpiperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of (3S)-1-ethylpiperidin-3-amine dihydrochloride often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may yield various substituted piperidines .

Scientific Research Applications

Biological Studies

Research into the biological activity of (3S)-1-ethylpiperidin-3-amine dihydrochloride focuses on its interactions with various biological targets. Key applications include:

- Receptor Binding Studies : The compound is investigated for its affinity to specific receptors, which can inform drug design and development.

- Enzymatic Activity : It is used to study the modulation of enzymatic pathways, providing insights into metabolic processes.

- Cellular Signaling : The compound's effects on cellular signaling pathways are explored to understand its role in cellular processes.

Experimental Methods :

Common techniques employed include cell-based assays, receptor binding assays, and enzymatic assays. Labeled derivatives of the compound are often utilized to track its distribution within cells and assess its pharmacokinetic properties .

Potential Therapeutic Applications

The pharmacological properties of (3S)-1-ethylpiperidin-3-amine dihydrochloride suggest several potential therapeutic applications:

- Neurological Disorders : Due to its structural similarity to other piperidine derivatives, it may exhibit neuroprotective effects or aid in treating conditions such as depression or anxiety.

- Pain Management : There is ongoing research into its analgesic properties, which could lead to new pain management therapies.

- Anti-inflammatory Applications : The compound may interact with inflammatory pathways, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

Understanding the unique characteristics of (3S)-1-ethylpiperidin-3-amine dihydrochloride can be enhanced by comparing it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylpiperidine | Contains a methyl group at position 1 | Often used as a solvent and intermediate in synthesis |

| 4-Ethylpiperazine | Ethyl group at position 4 | Exhibits different receptor binding profiles |

| N-Ethyl-N-methylpiperidin-4-amine | Contains both ethyl and methyl groups | Potentially more potent in certain biological assays |

| 2-(Aminomethyl)pyridine | Pyridine ring with an amino group | Different pharmacological activity compared to piperidines |

This table illustrates the diversity within piperidine derivatives and highlights how (3S)-1-ethylpiperidin-3-amine dihydrochloride may present unique biological activities and applications.

Mechanism of Action

The mechanism of action of (3S)-1-ethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

(a) (S)-Piperidin-3-amine Dihydrochloride (CAS: 334618-07-4)

- Structure : Lacks the 1-ethyl substituent, retaining only the 3-amine group on the piperidine ring.

- Properties : Lower lipophilicity due to the absence of the ethyl group. Its pKa (~10.5–11.0) is comparable, but reduced steric bulk may influence receptor binding kinetics .

- Applications : Used as a building block for kinase inhibitors and neurotransmitter analogs.

(b) N-Methylpiperidin-3-amine Dihydrochloride (CAS: 127294-77-3)

- Structure : Features an N-methyl group instead of N-ethyl.

(c) (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine Dihydrochloride (KPL015083)

Substituent Variations

(a) (3S)-N-(3-Fluorobenzyl)piperidin-3-amine Dihydrochloride (CAS: 1286208-17-0)

- Structure : 3-Fluorobenzyl substituent at the 1-position.

- Impact : The fluorinated benzyl group increases lipophilicity (logP ~2.5 vs. 1.8 for the ethyl analogue) and may enhance blood-brain barrier penetration. Fluorine also introduces electronegativity, affecting hydrogen bonding .

(b) (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS: 477600-68-3)

- Structure : Benzyl and methyl substituents at 1- and 4-positions.

- Applications: Used in immunosuppressants targeting JAK3 pathways. The benzyl group improves target affinity but may increase off-target interactions .

Stereochemical Counterparts

(a) (R)-Piperidin-3-amine Dihydrochloride (CAS: 334618-23-4)

- Impact: The R-enantiomer shows distinct biological activity in receptor binding. For example, (R)-forms of aminopiperidines are often more potent in dopamine receptor modulation .

(b) (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine Hydrochloride (CAS: 1807934-01-5)

Ring Size Variations

(a) (3S)-(+)-3-Aminopyrrolidine Dihydrochloride (CAS: 13500644)

- Structure : 5-membered pyrrolidine ring.

- Impact : Reduced ring size increases ring puckering, affecting conformational entropy. Lower basicity (pKa ~10.2) compared to piperidine derivatives .

(b) (3S)-1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine Dihydrochloride (CAS: 2639388-90-0)

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Stereochemical and Functional Group Impact

Key Findings and Implications

Substituent Effects : Ethyl groups balance lipophilicity and steric bulk, optimizing drug-like properties. Fluorinated or benzyl substituents enhance target affinity but may complicate pharmacokinetics .

Stereochemistry : The S-configuration in the target compound is critical for enantioselective interactions, contrasting with R-forms used in neurotransmitter modulation .

Salt Form : Dihydrochloride salts improve aqueous solubility, a common strategy for amine-containing pharmaceuticals .

Biological Activity

(3S)-1-ethylpiperidin-3-amine dihydrochloride is a piperidine derivative that has garnered attention in scientific research for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with an ethyl group at the nitrogen atom's first position and an amino group at the third position. Its dihydrochloride form enhances solubility and stability in aqueous environments, making it suitable for biological studies.

The biological effects of (3S)-1-ethylpiperidin-3-amine dihydrochloride are primarily attributed to its interactions with various molecular targets, including:

- Neurotransmitter Receptors : Piperidine derivatives are known to modulate neurotransmitter receptors, influencing neurological functions.

- Enzymatic Activity : The compound may affect enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that (3S)-1-ethylpiperidin-3-amine dihydrochloride exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infection control.

- Anticancer Potential : The compound has been explored for its cytotoxicity against various cancer cell lines. For example, it demonstrated improved efficacy compared to standard chemotherapeutic agents in specific tumor models .

- Neurological Effects : Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of (3S)-1-ethylpiperidin-3-amine dihydrochloride. Below are summarized findings from notable research:

Table 1: Summary of Biological Studies

Experimental Methods

Common methodologies employed in studying the biological activity of (3S)-1-ethylpiperidin-3-amine dihydrochloride include:

- Cell-based Assays : Used to evaluate cytotoxicity and cell viability.

- Receptor Binding Assays : Assess the affinity of the compound for various receptors.

- Enzymatic Assays : Determine the effect on enzyme activity and inhibition profiles.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling (3S)-1-ethylpiperidin-3-amine dihydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .

- Waste Disposal : Segregate waste in labeled containers and transfer to certified hazardous waste management services. Avoid aqueous discharge due to potential environmental toxicity .

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Regularly inspect storage conditions to prevent degradation .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment of (3S)-1-ethylpiperidin-3-amine dihydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the stereochemistry (e.g., (3S) configuration) and proton environments. Compare peaks with reference spectra of analogous piperidine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–280 nm) and a mobile phase of acetonitrile:buffer (pH 3.0–5.0) to assess purity (>98%). Calibration curves should be validated for linearity (R > 0.995) .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z ~163 for the free base) .

Advanced Research Questions

Q. How can enantiomeric purity of (3S)-1-ethylpiperidin-3-amine dihydrochloride be maintained during synthesis?

- Methodological Answer :

- Chiral Resolution : Utilize chiral auxiliaries (e.g., L-tartaric acid) or chiral stationary phases (e.g., Chiralpak® IA columns) during recrystallization or chromatography to separate (3S) and (3R) enantiomers .

- Reaction Optimization : Conduct kinetic studies to identify temperature and solvent conditions (e.g., ethanol/water mixtures at 0–5°C) that favor the (3S) configuration. Monitor reaction progress via TLC or in situ FTIR .

Q. What strategies resolve contradictions between HPLC purity data and spectroscopic results for dihydrochloride salts?

- Methodological Answer :

- Cross-Validation : Compare HPLC retention times with NMR integration ratios (e.g., amine protons vs. ethyl group signals). Discrepancies may arise from hygroscopicity or counterion interactions; lyophilize samples to remove moisture before analysis .

- Limit of Detection (LOD) : Calculate LOD as 3σ/m (σ = standard deviation of blank, m = slope of calibration curve) to identify sensitivity thresholds. For dihydrochlorides, LOD < 0.1% is ideal .

Q. How does the stereochemical configuration of (3S)-1-ethylpiperidin-3-amine influence its bioactivity in receptor binding assays?

- Methodological Answer :

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of (3S) and (3R) enantiomers to target receptors (e.g., sigma-1 or opioid receptors). Use crystallographic data of analogous compounds for validation .

- Functional Assays : Test enantiomers in vitro (e.g., cAMP inhibition or Ca flux assays) at concentrations of 1–100 µM. Statistical analysis (ANOVA, p < 0.05) can reveal stereospecific potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.